molecular formula C10H10N4O2 B1604712 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide CAS No. 67067-01-0

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Cat. No.: B1604712
CAS No.: 67067-01-0
M. Wt: 218.21 g/mol
InChI Key: MXSZYGWXPMKCBG-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide: is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide typically involves the following steps :

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized using acetic anhydride to form the quinazolinone core.

    Acetohydrazide Formation: The quinazolinone core is then reacted with chloroacetic acid to introduce the acetohydrazide moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced forms of the compound, and various substituted derivatives depending on the electrophile used .

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is unique due to its specific acetohydrazide moiety, which enhances its biological activity and allows for further functionalization. This makes it a versatile compound for drug development and other scientific research applications .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSZYGWXPMKCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352568
Record name 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67067-01-0
Record name 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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